molecular formula C50H77NO12 B12373947 mTORC1-IN-1

mTORC1-IN-1

カタログ番号: B12373947
分子量: 884.1 g/mol
InChIキー: BZEWPSHVOVQZJJ-SJSLZPCOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

mTORC1-IN-1 (compound T1) is a rapamycin homologue (rapalog) and a selective inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1), a critical regulator of cell growth, metabolism, and autophagy. This compound exerts its inhibitory effects by binding to the FKBP12-FRB complex, achieving a docking score of −11.6 kcal/mol, which highlights its strong binding affinity . This compound has been implicated in preclinical studies targeting diseases such as cancer, where dysregulated mTORC1 signaling drives tumor progression. Its selectivity for mTORC1 over mTORC2 reduces off-target effects, making it a valuable tool for dissecting mTORC1-specific pathways .

特性

分子式

C50H77NO12

分子量

884.1 g/mol

IUPAC名

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18,19,30-tetrahydroxy-12-[(2R)-1-[4-(2-hydroxypropan-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,35-pentamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

InChI

InChI=1S/C50H77NO12/c1-30-15-11-9-10-12-16-38(52)28-39-23-18-35(6)50(61,63-39)46(57)47(58)51-24-14-13-17-40(51)48(59)62-42(32(3)27-36-19-21-37(22-20-36)49(7,8)60)29-41(53)31(2)26-34(5)44(55)45(56)43(54)33(4)25-30/h9-12,15-16,26,30-33,35-40,42,44-45,52,55-56,60-61H,13-14,17-25,27-29H2,1-8H3/b10-9+,15-11+,16-12+,34-26+/t30-,31-,32-,33-,35-,36?,37?,38-,39+,40+,42+,44-,45+,50-/m1/s1

InChIキー

BZEWPSHVOVQZJJ-SJSLZPCOSA-N

異性体SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)CC4CCC(CC4)C(C)(C)O)C)/C)O)O)C)C)O

正規SMILES

CC1CCC2CC(C=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(CC4)C(C)(C)O)C)C)O)O)C)C)O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of mTORC1-IN-1 involves several steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. general methods involve the use of organic solvents, catalysts, and purification techniques such as chromatography .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the optimization of reaction conditions to maximize yield and purity, followed by purification and formulation for research or therapeutic use .

化学反応の分析

Types of Reactions

mTORC1-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

作用機序

mTORC1-IN-1 exerts its effects by inhibiting the kinase activity of mTORC1. This inhibition disrupts the downstream signaling pathways involved in protein synthesis, lipid metabolism, and autophagy. The compound specifically targets the mTORC1 complex, preventing its activation by upstream signals such as amino acids and growth factors .

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares mTORC1-IN-1 with structurally or functionally related mTOR inhibitors, focusing on selectivity, binding mechanisms, and therapeutic applications.

Rapamycin (Sirolimus)

  • Mechanism: Rapamycin, the prototypical rapalog, binds FKBP12 to inhibit mTORC1 indirectly.
  • However, chronic use can indirectly impair mTORC2 signaling in some cell types, reducing its specificity compared to this compound .
  • Applications: Primarily used as an immunosuppressant and in cancer therapy. This compound’s higher binding affinity (−11.6 kcal/mol vs. rapamycin’s −9.8 kcal/mol in silico models) suggests enhanced potency in mTORC1-dominated pathologies .

Everolimus (RAD001)

  • Mechanism: A rapalog derivative with improved pharmacokinetics. Like this compound, it targets the FKBP12-FRB complex but shows broader immunosuppressive effects.
  • Selectivity : Similar to rapamycin, Everolimus lacks this compound’s precise mTORC1 selectivity, leading to overlapping mTORC2 inhibition in certain contexts .
  • Therapeutic Use: Approved for renal cell carcinoma and neuroendocrine tumors. This compound’s research-focused profile contrasts with Everolimus’ clinical ubiquity.

AZD8055

  • Mechanism : A dual mTORC1/mTORC2 inhibitor that targets the ATP-binding site of mTOR, unlike the FKBP12-dependent mechanism of this compound .
  • Selectivity : Broad inhibition limits its use in studying mTORC1-specific pathways. This compound’s selectivity makes it preferable for pathway-specific research.
  • Applications : Used in studies requiring complete mTOR pathway blockade, whereas this compound is ideal for isolating mTORC1 effects.

Data Table: Key Properties of this compound and Comparators

Compound Target Specificity Binding Mechanism Docking Score (kcal/mol) Primary Applications
This compound mTORC1-selective FKBP12-FRB interface −11.6 Cancer research, autophagy
Rapamycin mTORC1 (indirect) FKBP12-mediated inhibition −9.8 (estimated) Immunosuppression, cancer
Everolimus mTORC1/mTORC2 FKBP12-FRB binding −10.2 (estimated) Oncology, transplantation
AZD8055 mTORC1/mTORC2 ATP-competitive inhibition N/A Broad mTOR pathway studies

Research Findings and Implications

  • Superior Selectivity : this compound’s FKBP12-FRB binding mode avoids mTORC2 interference, enabling precise study of mTORC1-driven processes like cap-dependent translation and lysosomal biogenesis .
  • Therapeutic Potential: Preclinical models suggest this compound could overcome resistance seen with rapalogs in tumors with hyperactive PI3K/AKT signaling .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。